(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate
Overview
Description
(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[221]Heptane-2-Carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, an amino group, and a carboxylate ester
Mechanism of Action
Target of Action
The primary targets of (1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[22Similar compounds have been found to exhibit potency as nicotinic acetylcholine receptor ligands .
Mode of Action
It’s known that similar compounds interact with their targets, such as the nicotinic acetylcholine receptors, to modulate their activity .
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized, and then excreted .
Result of Action
Similar compounds have been found to have a variety of effects, including inhibiting hiv-1 .
Action Environment
Similar compounds are known to be influenced by factors such as temperature and ph .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, often derived from norbornene derivatives.
Functional Group Introduction: The tert-butyl group is introduced via alkylation reactions, while the amino group is typically introduced through amination reactions.
Carboxylation: The carboxylate ester is formed through esterification reactions, often using tert-butyl chloroformate as a reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Alcohols.
Substitution Products: Various alkylated or arylated derivatives.
Scientific Research Applications
(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl Carbamate: Similar in structure but lacks the bicyclic core.
tert-Butyl-N-methylcarbamate: Contains a methyl group instead of an amino group.
N-Boc-hydroxylamine: Similar protecting group but different functional groups.
Uniqueness
(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate is unique due to its bicyclic structure, which imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(13)5-9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLKMYOTFGKEDG-CIUDSAMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@@H]2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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